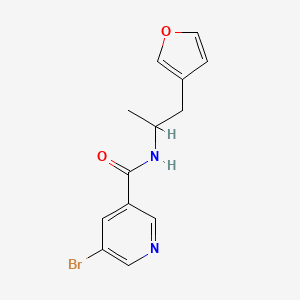

5-bromo-N-(1-(furan-3-yl)propan-2-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic nuclei, which have high chemotherapeutic values and act as a remedy for the development of novel drugs . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular structure of similar compounds often involves a variety of bonding types. For example, the character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve a variety of processes. For example, the oxidation of the corresponding thioamide with potassium ferricyanide in alkaline solution .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Antiprotozoal Activity

A study focused on the synthesis and evaluation of aza-analogues of furamidine, including 5-bromo-N-(1-(furan-3-yl)propan-2-yl)nicotinamide derivatives, for their antiprotozoal activity. These compounds were synthesized through a series of steps, including selective bromination, Suzuki coupling, and hydrogenation processes. The research highlighted the significant in vitro and in vivo antiprotozoal activity of these compounds against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some compounds showing curative effects at low oral dosages in a mouse model for Trypanosomiasis (Ismail et al., 2003).

Antimicrobial Activity

Another angle of research on similar compounds explores their antimicrobial potential. The study synthesized and evaluated the antibacterial activity of nitrovinylfuran G1 (Furvina) and its conversion products. It was found that 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) showed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The research pointed out the importance of G1's reactivity with thiol groups, leading to protein damage and its bacteriostatic and bactericidal effects, highlighting the potential of these compounds in developing new antimicrobial agents (Allas et al., 2016).

Supramolecular Chemistry

Nicotinamide, a core component of 5-bromo-N-(1-(furan-3-yl)propan-2-yl)nicotinamide, has been utilized in the synthesis of copper(II) halogenobenzoates complexes. These complexes demonstrate the ability of nicotinamide to act as a supramolecular reagent, leading to the formation of various coordination compounds with potential applications in materials science and catalysis. The study showcases the structural diversity of these complexes and their formation through hydrogen bonding and coordination chains (Halaška et al., 2016).

Herbicidal Activity

Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed significant herbicidal activity against various plant species. This study underscores the potential of derivatives of nicotinic acid, such as 5-bromo-N-(1-(furan-3-yl)propan-2-yl)nicotinamide, in the development of new herbicides. The compounds exhibited excellent herbicidal activity against bentgrass and duckweed, with some compounds outperforming commercial herbicides. This indicates the role of these compounds in agriculture for weed control (Yu et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-9(4-10-2-3-18-8-10)16-13(17)11-5-12(14)7-15-6-11/h2-3,5-9H,4H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFOBKHTXLXGSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2713776.png)

![N-(4-(N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2713779.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2713782.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide](/img/structure/B2713786.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713789.png)